![molecular formula C10H11N3S2 B2749194 5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 154347-43-0](/img/structure/B2749194.png)

5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

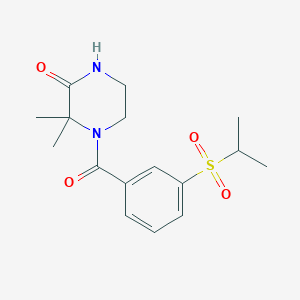

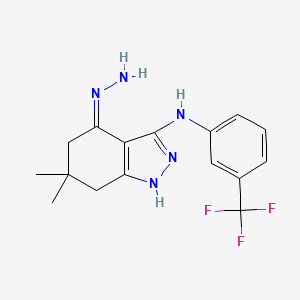

5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C10H11N3S2 . It is a specialty product used for proteomics research .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes this compound, involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent. This is then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis

The molecular weight of this compound is 237.34 . The SMILES string representation is NC1=NN=C(SCC2=CC=C©C=C2)S1 . The InChI key is XWCZGGYKJAEKML-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid compound . It is chemically and heat resistant .Aplicaciones Científicas De Investigación

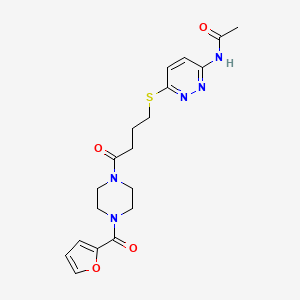

Antimicrobial Agent

5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine: has been studied for its potential as an antimicrobial agent. A study published in Springer’s Monatshefte für Chemie - Chemical Monthly reported the synthesis of 1,3,4-thiadiazole derivatives and their evaluation as potent antimicrobial agents . These compounds, including the one , were tested against various bacterial strains such as E. coli, B. mycoides, and C. albicans, with some derivatives showing significant activity.

Anticancer Activity

The compound’s structure allows for the exploration of its anticancer properties. Research published by MDPI highlighted the importance of the substituents on the phenyl ring of 1,3,4-thiadiazoles for their cytotoxic activity . This suggests that the methyl-benzylsulfanyl group in the compound could be pivotal in determining its efficacy against cancer cells.

Proteomics Research

Sigma-Aldrich lists This compound as a specialty product for proteomics research . While specific applications in proteomics are not detailed, the compound’s availability for this field indicates its potential use in protein analysis and identification.

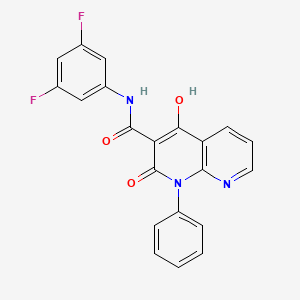

Enzyme Inhibition

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their inhibitory activity against enzymes like xanthine oxidase (XO) . The structural similarity suggests that This compound could also be a candidate for enzyme inhibition studies, which is crucial in drug development for diseases like gout.

Antimicrobial Activity Against Salmonella Typhi

A study in BMC Chemistry discussed the synthesis of new oxadiazole derivatives with anti-Salmonella typhi activity . Given the structural similarities between oxadiazoles and thiadiazoles, there is potential for This compound to be used in the treatment or prevention of typhoid fever.

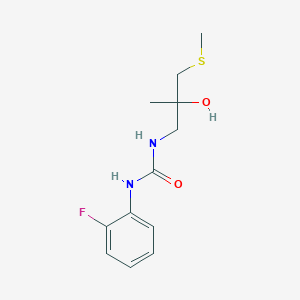

Chemical Building Block

The compound is provided to early discovery researchers as part of a collection of unique chemicals, indicating its use as a building block in chemical synthesis . Its reactivity and functional groups make it a valuable starting material for creating more complex molecules for various scientific applications.

Safety and Hazards

Propiedades

IUPAC Name |

5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-7-2-4-8(5-3-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCZGGYKJAEKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749111.png)

![3-[(2-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2749115.png)

![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)

![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)

![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)